4,4-Difluoro-2-methyloxane
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H10F2O |
|---|---|
Molecular Weight |
136.14 g/mol |
IUPAC Name |
4,4-difluoro-2-methyloxane |
InChI |
InChI=1S/C6H10F2O/c1-5-4-6(7,8)2-3-9-5/h5H,2-4H2,1H3 |
InChI Key |
UPQHHKOHZXAFRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(F)F |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Difluoro 2 Methyloxane and Analogues
De Novo Synthesis Approaches to the Oxane Ring System
The construction of the oxane ring system can be achieved through various synthetic strategies. These approaches generally involve the formation of either a key carbon-oxygen bond or a carbon-carbon bond to close the six-membered ring. The presence of the gem-difluoro group at the 4-position and a methyl group at the 2-position requires careful planning of the synthetic route to incorporate these features either before or after the cyclization event.
Ring-closing reactions are a cornerstone of heterocyclic synthesis, providing a direct route to cyclic structures from acyclic precursors.
The intramolecular Williamson ether synthesis is a classical and reliable method for the formation of cyclic ethers, including oxanes. masterorganicchemistry.comorganicchemistrytutor.comlumenlearning.com This reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide or other suitable leaving group within the same molecule. masterorganicchemistry.comlumenlearning.comlibretexts.org The formation of five- and six-membered rings is generally favored and rapid. masterorganicchemistry.comlibretexts.orgmasterorganicchemistry.com
For the synthesis of 4,4-Difluoro-2-methyloxane, a plausible acyclic precursor would be a difluorinated halo-alcohol, such as 5-halo-2,2-difluorohexan-1-ol. Treatment of this precursor with a strong, non-nucleophilic base (e.g., sodium hydride, NaH) would generate the corresponding alkoxide. This alkoxide would then undergo intramolecular nucleophilic substitution to furnish the desired this compound ring system.
Table 1: Examples of Intramolecular Williamson Ether Synthesis for 6-Membered Ring Formation
| Precursor | Base | Product | Ring Size | Reference |
| 5-Bromopentan-1-ol | NaH | Tetrahydropyran (B127337) | 6 | masterorganicchemistry.commasterorganicchemistry.com |
| (Z)-4-chloro-2-buten-1-ol | NaH | 3,6-Dihydro-2H-pyran | 6 | General Knowledge |
| 1-Chloro-5-hexanol | NaH | 2-Methyltetrahydropyran (B156201) | 6 | General Knowledge |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of a wide variety of unsaturated rings, including those found in natural products. thieme-connect.comrsc.orgorgsyn.org This reaction, typically catalyzed by ruthenium complexes such as Grubbs' catalysts, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct like ethylene. thieme-connect.com For the synthesis of oxanes, an acyclic diene containing an ether linkage is employed. The resulting product is a dihydropyran, which can be subsequently hydrogenated to yield the saturated tetrahydropyran ring.
A potential RCM approach to a precursor of this compound could start from an acyclic diene ether. The diastereochemical outcome of the RCM reaction can be influenced by the steric environment of the substituents on the diene precursor. acs.orgnih.govacs.org
The synthesis of the necessary fluorinated diene precursor is a key consideration. Fluorine atoms could be introduced before the RCM step. For instance, a difluorinated ketone could be elaborated into the required diene through sequential olefination reactions. The choice of catalyst and reaction conditions is crucial for achieving high yields and avoiding side reactions. beilstein-journals.org
Table 2: Examples of Ring-Closing Metathesis for Dihydropyran Synthesis
| Diene Precursor | Catalyst | Product | Yield | Reference |
| O-Allyl-3-buten-1-ol | Grubbs' Catalyst | 3,6-Dihydro-2H-pyran | High | thieme-connect.com |
| Divinyl carbinol derivatives | Grubbs' Catalyst | Substituted Dihydropyrans | Variable | acs.orgnih.govacs.org |
| 4-(allyloxy)hepta-1,6-diyne | Grubbs' 1st Gen. | 4-alkenyl-2-alkynyl-dihydropyran | Moderate to Excellent | beilstein-journals.org |
The presence of a stereocenter at the C-2 position of this compound necessitates the use of stereoselective or enantioselective synthetic methods to obtain a single enantiomer.
Asymmetric organocatalysis has become a powerful strategy for the enantioselective synthesis of a wide range of chiral molecules, including heterocyclic compounds like tetrahydropyrans. rsc.orgresearchgate.net These methods utilize small, chiral organic molecules as catalysts to induce stereoselectivity.
One notable approach is the use of cascade reactions, such as an organocatalytic Michael/Henry/ketalization sequence. nih.govacs.org In such a sequence, a chiral bifunctional organocatalyst, like a quinine-based squaramide, can control the stereochemical outcome of multiple bond-forming events, leading to the formation of highly functionalized tetrahydropyrans with excellent diastereo- and enantioselectivity. nih.govacs.org Another powerful strategy is the intramolecular oxa-Michael reaction catalyzed by chiral phosphoric acids. whiterose.ac.ukcore.ac.uk
To apply this to the synthesis of this compound, a reaction sequence could be designed where the stereocenter at the C-2 position is established during the organocatalytic ring-forming step. For instance, an α,β-unsaturated ketone or aldehyde could react with a suitable nucleophile in the presence of a chiral catalyst to form the oxane ring with the methyl group at C-2 in a specific stereochemical orientation.
Table 3: Examples of Organocatalytic Methods for Chiral Tetrahydropyran Synthesis
| Reaction Type | Catalyst | Key Features | Reference |
| Michael/Henry/ketalization | Quinine-based squaramide | Forms five contiguous stereocenters | nih.govacs.org |
| Intramolecular oxa-Michael | Chiral Phosphoric Acid (CPA) | High enantioselectivity (up to 99% ee) | whiterose.ac.ukcore.ac.uk |
| Oxa-Michael-nitro-Michael | Squaramide | Excellent enantioselectivities and diastereoselectivities | researchgate.net |
Asymmetric catalysis employing chiral transition metal complexes or chiral Brønsted acids offers another powerful avenue for the enantioselective synthesis of cyclic ethers. nih.gov These methods can be applied in various ways, such as the asymmetric hydrogenation of a prochiral dihydropyran precursor or the kinetic resolution of a racemic intermediate.
A particularly relevant strategy is the asymmetric allylation of a ketone, which can establish a chiral tertiary alcohol. acs.org This chiral alcohol can then serve as a key intermediate in a subsequent cyclization reaction to form the chiral oxane ring. For the synthesis of this compound, a difluorinated ketone could potentially undergo an asymmetric allylation to introduce the necessary chirality, followed by further transformations and cyclization.
Another approach is the desymmetrization of a prochiral substrate. For example, a prochiral oxetane (B1205548) with an internal nucleophile can undergo desymmetrization catalyzed by a chiral Brønsted acid to form a chiral tetrahydrothiophene (B86538) with excellent enantioselectivity. nsf.gov A similar strategy could potentially be envisioned for the synthesis of chiral oxanes.
Table 4: Examples of Asymmetric Catalysis in Chiral Cyclic Ether Synthesis
| Reaction Type | Catalyst System | Key Outcome | Reference |
| Asymmetric Allylation | (S)-3,3′-Cl2-BINOL | Chiral tertiary alcohol intermediate | acs.org |
| Oxetane Desymmetrization | Chiral Brønsted Acid | All-carbon quaternary stereocenters with excellent enantioselectivity | nsf.gov |
| Acetalization/oxa-Michael Cascade | Chiral Brønsted Acid | Desymmetrization of p-peroxyquinols | nih.gov |
Stereoselective and Enantioselective Synthesis
Fluorination Strategies for Geminal Difluorination
The creation of a gem-difluoro group on the oxane ring at the C-4 position is the cornerstone of synthesizing this compound. This transformation can be approached through various modern fluorination techniques.
Direct fluorination methods involve the reaction of a suitable substrate with a fluorine source that acts as either an electrophile or a nucleophile.
Nucleophilic Fluorination : This strategy employs a nucleophilic fluoride (B91410) source (F⁻), such as potassium fluoride (KF) or cesium fluoride (CsF), to displace leaving groups in an Sₙ2 reaction. For a substrate like an oxane, this would require a precursor with two leaving groups at the C-4 position, such as a 4,4-bis(tosyloxy)oxane. The reaction proceeds via a double displacement mechanism to form the C-F bonds.
Electrophilic Fluorination : This approach uses a reagent that delivers an electrophilic fluorine atom ("F⁺") to a nucleophilic carbon center. nih.gov Common electrophilic fluorinating agents include N-F compounds like Selectfluor® and N-Fluorobenzenesulfonimide (NFSI). nih.govnih.gov To apply this method to an oxane core, a nucleophilic precursor, such as a silyl (B83357) enol ether derived from the corresponding ketone (2-methyl-4-oxanone), would be required. The reaction with the electrophilic fluorine source would then generate an α-fluoroketone, which would need to undergo a second fluorination step to achieve gem-difluorination.
A more direct and widely used approach for installing a gem-difluoro group is the transformation of a pre-existing functional group at the target position. The most common precursor for a gem-difluoroalkane is a carbonyl compound, which can be converted via deoxygenative fluorination. cas.cnrsc.org For the synthesis of this compound, the logical precursor is 2-methyl-4-oxanone.
Difluorocarbene (:CF₂) is a highly reactive intermediate that can be used to construct difluoromethylene-containing compounds. cas.cn It is typically generated in situ from various precursors, such as (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br) or fluoroform (CHF₃). nih.govacs.org The reaction of difluorocarbene with a ketone precursor like 2-methyl-4-oxanone can proceed via different pathways. One possibility involves the formation of an oxonium ylide intermediate, which can then rearrange. Another approach involves generating a difluorinated phosphorus ylide (a Wittig-type reagent), which can then react with the ketone to form a difluoroalkene. This alkene would subsequently require hydrogenation to yield the target this compound. vanderbilt.edu More advanced methods involve the formal insertion of difluorocarbene into C-H bonds, although achieving selectivity for a specific methylene (B1212753) group in the oxane ring would be challenging. nih.gov
The most common and reliable method for converting a ketone to a gem-difluoride is through the use of deoxofluorinating reagents. organic-chemistry.org These reagents directly replace the carbonyl oxygen with two fluorine atoms. Several sulfur-based fluorinating agents are available for this purpose, each with distinct reactivity and handling requirements. cas.cn
Key reagents include:
Diethylaminosulfur Trifluoride (DAST) : A widely used nucleophilic fluorinating agent for converting carbonyl compounds to gem-difluorides. acs.org Reactions are typically performed at low temperatures in an inert solvent like dichloromethane. acs.org
Deoxo-Fluor® : A more thermally stable alternative to DAST, making it safer for larger-scale reactions. rsc.org It performs the same transformation under similar conditions.
Sulfur Tetrafluoride (SF₄) : A highly reactive and toxic gas that is effective for gem-difluorination but requires specialized equipment for handling. cas.cn
The general mechanism for these sulfur trifluoride reagents involves the activation of the carbonyl group, followed by the delivery of fluoride ions and the eventual release of thionyl fluoride (SOF₂) as a byproduct. cas.cn
| Reagent | Abbreviation | Typical Use | Advantages | Disadvantages |
|---|---|---|---|---|
| Diethylaminosulfur Trifluoride | DAST | Deoxofluorination of aldehydes and ketones | Effective and widely used | Thermally unstable, can be explosive upon heating rsc.org |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Deoxofluorination of aldehydes and ketones | More thermally stable and safer than DAST rsc.org | Higher cost |
| Sulfur Tetrafluoride | SF₄ | Deoxofluorination of carbonyl compounds | Highly reactive and potent | Extremely toxic and corrosive gas, requires special handling cas.cn |
Gem-Difluorination of Precursor Molecules (e.g., Carbonyl Compounds, Alkenes)
Derivatization from Simpler Oxane Precursors
The success of the gem-difluorination strategies described above hinges on the availability of the key precursor, 2-methyl-4-oxanone. Synthesizing this molecule involves building the oxane (tetrahydropyran) ring and then installing the necessary functional group at the C-4 position.
Functional group interconversion refers to the process of converting one functional group into another. In this context, it involves the transformation of a simpler, more accessible oxane derivative into the required 2-methyl-4-oxanone. A plausible synthetic route could begin with the construction of a 2-methyl-4-hydroxyoxane (a substituted tetrahydropyran-4-ol). This can be achieved through various methods, including the Prins cyclization, which involves the acid-catalyzed reaction of an alkene with an aldehyde.
Once the 2-methyl-4-hydroxyoxane intermediate is obtained, a standard oxidation reaction can be employed to convert the secondary alcohol at the C-4 position into the desired ketone. This alcohol-to-ketone transformation is a classic example of a functional group interconversion.
| Transformation Step | Reaction Type | Starting Material Group | Product Group | Potential Reagents |
|---|---|---|---|---|
| 1 | Oxidation | Secondary Alcohol (-CHOH) | Ketone (-C=O) | PCC, DMP, Swern Oxidation (e.g., (COCl)₂, DMSO, Et₃N) |
This two-step sequence—ring formation to give a hydroxyl-substituted oxane followed by oxidation—provides a reliable pathway to the 2-methyl-4-oxanone precursor, which is then ready for the crucial gem-difluorination step to yield this compound.
Introduction of the Methyl Group at C2 (Regio- and Stereoselective)
The regio- and stereoselective installation of a methyl group at the C2 position of a 4,4-difluorooxane ring is a critical step in the synthesis of this compound. While specific literature detailing this exact transformation is limited, established principles of organic synthesis can be applied to its analogues. Methodologies for related pyran-4-one and dihydropyran systems often utilize catalytic approaches to control regioselectivity. For instance, gold(I) catalysts have been employed in the reaction of acetylketene with terminal acetylenes to produce 2-methyl-pyran-4-one derivatives with high yields. researchgate.net
Achieving stereoselectivity (i.e., controlling the cis/trans relationship between the C2-methyl group and substituents at other positions) is a significant challenge. Strategies to achieve this often involve either the diastereoselective functionalization of a pre-existing difluorinated oxane ring or the cyclization of an acyclic precursor where the stereocenters have been set in advance. Asymmetric catalytic methods, which have proven effective in the enantioselective fluorination of various heterocyclic precursors like oxindoles using chiral palladium or nickel complexes, could conceptually be adapted for such purposes. beilstein-journals.orgnih.gov The development of catalytic systems that can control the stereochemical outcome during the formation of the C2-methyl bond remains a key area of research for this class of compounds.
Green Chemistry and Sustainable Synthesis of Fluorinated Cyclic Ethers
The principles of green chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influential in the synthesis of fluorinated compounds. rsc.org For fluorinated cyclic ethers, this involves a focus on developing methodologies that are more environmentally benign. Key areas of advancement include the use of solvent-free reaction conditions to minimize waste and the development of sophisticated, recyclable catalytic systems to improve atom economy and reduce reliance on stoichiometric reagents.
Solvent-Free Reaction Conditions
Performing chemical reactions without a solvent offers significant environmental and economic benefits, including reduced volatile organic compound (VOC) emissions, simplified purification procedures, and often, accelerated reaction rates. In the synthesis of related heterocyclic systems, solvent-free conditions have been successfully implemented. For example, various dihydropyran derivatives have been synthesized through multicomponent reactions of aldehydes, malononitrile, and ethyl acetoacetate (B1235776) at 50°C in the absence of a solvent, utilizing a recyclable heterogeneous catalyst. ajchem-a.com This approach demonstrates the viability of neat reaction conditions for the construction of the pyran ring, a core structure in oxane synthesis. The high efficiency and short reaction times reported in these syntheses underscore the potential of solvent-free methods for the sustainable production of cyclic ethers. ajchem-a.com
Table 1: Synthesis of Dihydropyran Derivatives under Solvent-Free Conditions This table is interactive and can be sorted by column.
| Aldehyde Used | Catalyst | Yield (%) | Melting Point (°C) | Reference |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | ZrCl₄@Arabic Gum | 85 | 180-183 | ajchem-a.com |
| 4-Chlorobenzaldehyde | ZrCl₄@Arabic Gum | 95 | 175-177 | ajchem-a.com |
| 4-Methylbenzaldehyde | ZrCl₄@Arabic Gum | 90 | 160-162 | ajchem-a.com |
| Benzaldehyde | ZrCl₄@Arabic Gum | 92 | 170-173 | ajchem-a.com |
Development of Recyclable Catalytic Systems
The ability to recover and reuse a catalyst is a cornerstone of green chemistry, as it minimizes waste and lowers process costs. Significant progress has been made in designing recyclable catalysts for reactions involving fluorinated compounds and for the synthesis of heterocyclic structures.
Another approach involves the use of heterogeneous or solid-supported catalysts . These catalysts are in a different phase from the reaction mixture (typically solid in a liquid phase) and can be easily recovered by simple filtration. Novel catalysts such as zirconium chloride immobilized on Arabic gum (ZrCl₄@Arabic Gum) and tantalum-based metal-organic framework (Ta-MOF) nanostructures have been developed for the synthesis of dihydropyran derivatives. ajchem-a.comnih.govfrontiersin.org These systems have demonstrated high catalytic activity and can be recycled multiple times without a significant loss in performance. ajchem-a.comnih.gov Similarly, ionic liquid-immobilized palladium complexes have been shown to be reusable for up to ten cycles in fluorination reactions. nih.gov
Table 2: Examples of Recyclable Catalysts in Heterocycle Synthesis and Fluorination This table is interactive and can be sorted by column.
| Catalyst | Reaction Type | Number of Cycles | Final Yield/Efficiency | Reference |
|---|---|---|---|---|
| ZrCl₄@Arabic Gum | Dihydropyran Synthesis | 4 | 88% | ajchem-a.com |
| Ta-MOF Nanostructures | Dihydropyran Synthesis | 5 | >90% | nih.govfrontiersin.org |
| Ionic Liquid-Immobilized Pd Complex | Asymmetric Fluorination | 10 | Comparable to first run | nih.gov |
Chemical Reactivity and Reaction Mechanisms of 4,4 Difluoro 2 Methyloxane
Ring-Opening Reactions
The oxane ring of 4,4-Difluoro-2-methyloxane is susceptible to cleavage under various conditions, including nucleophilic, electrophilic, and radical-mediated processes. The regioselectivity and stereoselectivity of these reactions are intricately linked to the nature of the attacking species and the reaction conditions.
Nucleophilic Ring-Opening Pathways
The ring-opening of this compound with nucleophiles is a key transformation yielding highly functionalized difluorinated acyclic compounds. These reactions generally proceed via an S(_N)2 mechanism. The presence of the electron-withdrawing gem-difluoro group at the C4 position influences the electron density distribution within the oxane ring, but direct attack at the sterically hindered C4 is generally disfavored. Instead, nucleophilic attack is more likely to occur at the less substituted C2 or C6 positions.
The reactivity of cyclic ethers towards nucleophilic ring-opening is well-established, and in the case of substituted oxanes, the site of attack is often governed by sterics and electronics. For this compound, the C2 position is activated by the methyl group, while the C6 position is a simple methylene (B1212753) group. Nucleophilic attack at C6 would lead to the formation of a primary alcohol, whereas attack at C2 would result in a secondary alcohol. The outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions.
| Nucleophile | Proposed Product(s) | Reaction Conditions |
| Grignard Reagents (RMgX) | 6-substituted-4,4-difluoro-2-methylhexan-2-ol | Anhydrous ether |
| Organolithium Reagents (RLi) | 6-substituted-4,4-difluoro-2-methylhexan-2-ol | Anhydrous ether/hexane |
| Hydride Reagents (LiAlH(_4), NaBH(_4)) | 4,4-Difluoro-2-methylhexane-1,5-diol | THF/Ether |
| Alkoxides (RO⁻) | 1-alkoxy-4,4-difluoro-2-methylhexan-5-ol | Corresponding alcohol |
This table presents plausible products based on general principles of nucleophilic ring-opening of substituted cyclic ethers.
Electrophilic Ring-Opening Mechanisms
Under acidic conditions, the ring-opening of this compound is initiated by protonation of the ether oxygen, forming a good leaving group. libretexts.orglibretexts.org This is followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity of this acid-catalyzed ring-opening is dependent on the stability of the resulting carbocation-like transition state. libretexts.orglibretexts.org
In the case of this compound, protonation of the oxygen atom would be followed by cleavage of either the C2-O or C6-O bond. Cleavage of the C2-O bond would lead to a secondary carbocation stabilized by the methyl group, while cleavage of the C6-O bond would result in a less stable primary carbocation. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position. Lewis acids can also mediate the ring-opening of cyclic ethers by coordinating to the oxygen atom and activating the ring for nucleophilic attack. researchgate.netpreprints.orgnih.govmdpi.com
| Acid Catalyst | Nucleophile | Expected Major Product |
| HBr | Br⁻ | 6-bromo-4,4-difluoro-2-methylhexan-2-ol |
| HCl | Cl⁻ | 6-chloro-4,4-difluoro-2-methylhexan-2-ol |
| H(_2)O (catalytic H(_2)SO(_4)) | H(_2)O | 4,4-Difluoro-2-methylhexane-1,5-diol |
| ROH (catalytic acid) | ROH | 6-alkoxy-4,4-difluoro-2-methylhexan-2-ol |
This table illustrates the expected products from the acid-catalyzed ring-opening of this compound based on established mechanisms for epoxides and other cyclic ethers. libretexts.orglibretexts.orgnih.govmasterorganicchemistry.comyoutube.com
Radical-Mediated Ring-Opening Processes
The cleavage of the C-O bond in ethers via radical pathways is less common but can be achieved under specific conditions, such as with strong reducing agents or photochemically. For strained cyclic ethers, radical-mediated ring-opening can be more facile. While this compound is not highly strained, the presence of the gem-difluoro group could influence radical stability. Research on the radical-mediated ring-opening of difluoro(methylene)cyclopropanes has shown that the distal C-C bond can be cleaved under radical conditions. cas.cn By analogy, it is conceivable that a radical initiator could promote the homolytic cleavage of a C-O bond in the oxane ring, although this is likely to be a high-energy process.
Reactions at the Gem-Difluoro Carbon Center (C4)
The gem-difluoro group at the C4 position is a key structural feature of this compound, and its reactivity is of significant interest.
Fluorine Displacement and Functionalization
The direct nucleophilic displacement of a fluoride (B91410) ion from a non-activated sp³-hybridized carbon is generally a difficult transformation due to the strength of the C-F bond and the poor leaving group ability of the fluoride ion. However, the activation of C-F bonds using Lewis acids or other reagents can facilitate their displacement. researchgate.netresearchgate.net For instance, aluminum-based Lewis acids have been used for the selective cleavage of C(sp³)–F bonds in unactivated gem-difluoroalkanes. researchgate.net Such a strategy could potentially be applied to this compound to achieve functionalization at the C4 position.
| Reagent | Proposed Intermediate | Potential Product |
| AlCl(_3) | C4-carbocation | 4-chloro-4-fluoro-2-methyloxane |
| Et(_2)AlCl | C4-carbocation | 4-ethyl-4-fluoro-2-methyloxane |
This table outlines hypothetical functionalization reactions at the C4 position based on known C-F activation methods. researchgate.netresearchgate.net
Formation and Reactivity of Carbon-Centered Intermediates (e.g., Carbanions, Radicals)
The formation of a carbanion at the C4 position would be highly destabilized by the adjacent electron-withdrawing fluorine atoms. Therefore, deprotonation at the C3 or C5 positions is more likely, leading to the formation of an α-fluoro carbanion, which can then undergo further reactions.
The generation of a radical at the C4 position is a more plausible pathway. Radical reactions involving gem-difluoroalkenes are known to proceed through various radical intermediates. nih.govnih.gov In the case of this compound, a radical could be generated at C4 via hydrogen atom abstraction from an adjacent carbon followed by a 1,5-hydrogen atom transfer, or through other radical initiation methods. The resulting C4 radical could then participate in various radical-mediated transformations.
Reactivity at the Methyl-Substituted Carbon Center (C2)
The reactivity at the C2 position of this compound is influenced by the interplay of the electron-withdrawing effect of the gem-difluoro group and the presence of the methyl substituent.
Reactions occurring at the C2 carbon of this compound can have significant stereochemical consequences. The tetrahedral nature of the C2 carbon, bonded to an oxygen atom within the ring, a methyl group, a hydrogen atom, and another carbon of the ring, makes it a chiral center. Any reaction that involves the breaking and forming of bonds at this center can lead to either retention or inversion of configuration, or to the formation of a racemic mixture if a planar intermediate is formed. The stereochemical outcome will be highly dependent on the reaction mechanism (e.g., SN1 vs. SN2 type reactions) and the nature of the attacking reagent.
Potential C-H activation strategies could involve:
Directed C-H Activation: If a directing group is present or can be installed elsewhere on the molecule, it could facilitate the selective functionalization of the methyl C-H bonds.
Radical Halogenation: Free radical halogenation could potentially be used to introduce a halogen atom onto the methyl group, which can then be further transformed. The general reactivity order for halogenation is F₂ > Cl₂ > Br₂ > I₂. unacademy.com However, the selectivity of this reaction can be low.
Oxidative Functionalization: Strong oxidizing agents might lead to the oxidation of the methyl group.
The presence of the electron-withdrawing difluoro group at C4 could potentially influence the reactivity of the C-H bonds at C2, although the effect would be transmitted through the carbon skeleton and the ring oxygen.
Stability and Degradation Pathways
The stability of this compound is a critical aspect of its chemical profile. The strong carbon-fluorine bonds generally impart high thermal and chemical stability to fluorinated compounds. researchgate.net
The stability of the oxane ring in this compound can be challenged under acidic or basic conditions, potentially leading to ring-opening reactions.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the ether oxygen can be protonated, making the C2 and C6 carbons more susceptible to nucleophilic attack. This can lead to the cleavage of the C-O bonds and the opening of the oxane ring. The rate of hydrolysis would be influenced by the steric hindrance around the reaction centers and the electronic effects of the substituents. Studies on fluorinated analogues of Thromboxane A2, which also contain a cyclic ether (oxane) structure, have shown that the presence of fluorine atoms can significantly impact the stability of the acetal (B89532) functionality within the ring. acs.orgcoventry.ac.uk For instance, the stability of fluorinated acetals is governed by stereoelectronic effects, where an antiperiplanar fluorine atom can provide significant stabilization compared to a syn-periplanar one. acs.org
Base-Catalyzed Degradation: Under strong basic conditions, degradation could potentially be initiated by deprotonation at a carbon adjacent to the oxygen atom or the gem-difluoro group, if the resulting carbanion is sufficiently stabilized. However, the high strength of C-H bonds generally makes such reactions challenging without strong bases or specific activating groups.
The following table summarizes the expected stability of this compound under different conditions, based on general principles of fluorinated ether chemistry.
| Condition | Expected Stability | Potential Degradation Pathway |
| Neutral pH | High | Unlikely to degrade significantly |
| Acidic (e.g., pH < 4) | Moderate to Low | Acid-catalyzed ring opening |
| Basic (e.g., pH > 10) | Moderate to High | Potential for slow degradation via elimination or other base-mediated pathways |
Photochemical Stability: Fluorinated compounds often exhibit high photochemical stability. researchgate.net The C-F bond is very strong and not easily cleaved by UV radiation typically found in ambient conditions. However, in the presence of photosensitizers or under high-energy UV light, degradation could occur. Studies on the photolysis of fluorinated pesticides have shown that while some fluorinated groups are stable, others can be defluorinated under specific conditions. acs.org
Thermal Stability: The introduction of fluorine atoms generally enhances the thermal stability of organic compounds. researchgate.netalfa-chemistry.com The high bond energy of the C-F bond contributes to this stability. A study on the thermal decomposition of 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) showed a high decomposition temperature of 285 °C, highlighting the thermal robustness imparted by fluorine atoms. nih.gov It is expected that this compound would also exhibit high thermal stability, likely decomposing at elevated temperatures.
Stereochemical Aspects of Reactivity and Transformations
The stereochemistry of this compound plays a crucial role in its reactivity and the stereochemical outcome of its transformations. The chair-like conformation of the oxane ring will position the substituents (the methyl group at C2 and the two fluorine atoms at C4) in specific axial or equatorial orientations.
The relative stability of different conformers and the stereoelectronic effects arising from the orientation of the C-F bonds will influence the molecule's reactivity. For example, the anomeric effect, which is a stereoelectronic effect that describes the tendency of a heteroatomic substituent adjacent to a heteroatom within a cyclohexane (B81311) ring to prefer the axial position, could be a factor.
Any reaction that creates a new stereocenter or modifies an existing one will have its stereochemical course dictated by the existing stereochemistry of the starting material and the mechanism of the reaction. For instance, a nucleophilic attack on the oxane ring could proceed with a specific stereoselectivity (e.g., axial or equatorial attack) depending on the steric and electronic environment.
Conformational Dynamics and Their Influence on Reactivity
The reactivity of cyclic compounds is intrinsically linked to their three-dimensional structure. For this compound, the tetrahydropyran (B127337) ring is expected to adopt a chair conformation, which minimizes torsional and steric strain. The substituents—a methyl group at the 2-position and geminal fluorine atoms at the 4-position—exert significant influence on the conformational equilibrium of the ring.
The 2-methyl group can exist in either an axial or an equatorial position. Generally, for monosubstituted cyclohexanes and related heterocycles, the equatorial position is favored to avoid 1,3-diaxial interactions. Therefore, the trans-isomer of this compound, with the methyl group in the equatorial position, is expected to be the more stable diastereomer.
The gem-difluoro group at the 4-position introduces several key stereoelectronic effects. The strong electron-withdrawing nature of the fluorine atoms can polarize the C-F bonds, which in turn can influence the conformation of the ring through electrostatic interactions. Research on gem-difluorinated macrocyclic systems has shown that the presence of a difluoroalkoxy moiety can lead to the existence of multiple conformations in equilibrium on the NMR timescale. nih.govrsc.org While a direct extrapolation to a smaller ring system like oxane requires caution, it highlights the potential for the CF2 group to modulate the conformational landscape in a non-trivial manner. nih.govrsc.org
Diastereoselective and Enantioselective Transformations
The synthesis of substituted tetrahydropyrans with high levels of stereocontrol is a significant area of research in organic chemistry, driven by the prevalence of this motif in natural products. While specific diastereoselective and enantioselective transformations of this compound are not extensively documented in the literature, the reactivity of related substituted oxanes provides a framework for predicting its behavior.
Diastereoselective Transformations:
The synthesis of this compound itself would likely proceed through a diastereoselective cyclization reaction. For example, a Prins cyclization between a homoallylic alcohol and an aldehyde is a powerful method for constructing tetrahydropyran rings. The stereochemistry of the substituents on the final ring is often controlled by the geometry of the starting materials and the reaction conditions. The synthesis of related 2,4,6-trisubstituted tetrahydropyrans has been achieved with high diastereoselectivity through such methods. nih.gov
Reactions at the existing stereocenter (C2) or the creation of new stereocenters would be influenced by the inherent conformational bias of the ring. For example, reduction of a ketone at the 2-position would likely proceed via hydride attack from the less hindered face, leading to a preferential formation of one diastereomer of the corresponding alcohol.
Enantioselective Transformations:
The enantioselective synthesis of substituted tetrahydropyrans often relies on organocatalytic or metal-catalyzed reactions. For instance, domino Michael-hemiacetalization reactions catalyzed by chiral squaramides have been used to synthesize polyfunctionalized tetrahydropyrans with high enantioselectivity (up to 99% ee) and moderate to excellent diastereoselectivity. nih.gov Such a strategy could potentially be adapted for the synthesis of enantiomerically enriched precursors to this compound.
Another powerful approach is the use of chiral Brønsted acids to catalyze asymmetric Prins cyclizations, which can yield functionalized tetrahydropyrans with high regio- and enantioselectivities. nih.gov The development of an enantioselective synthesis of this compound would likely involve the asymmetric cyclization of a suitably functionalized and fluorinated acyclic precursor.
The table below summarizes potential stereoselective transformations applicable to the synthesis of substituted tetrahydropyrans, which could be conceptually applied to this compound.
| Reaction Type | Catalyst/Reagent | Stereochemical Control | Potential Outcome for this compound Synthesis |
| Prins Cyclization | Brønsted or Lewis Acids | Diastereoselective | Formation of the tetrahydropyran ring with control over the relative stereochemistry of the methyl group. |
| Asymmetric Prins Cyclization | Chiral Brønsted Acids | Enantioselective | Enantioselective synthesis of a precursor to this compound. |
| Domino Michael-Hemiacetalization | Chiral Organocatalysts | Diastereo- and Enantioselective | Synthesis of highly functionalized and enantioenriched tetrahydropyran cores that could be converted to the target molecule. |
| Intramolecular Allylation | Brønsted Acids | Diastereoselective | Stereoselective formation of the tetrahydropyran ring from an allylsilane precursor. organic-chemistry.org |
| Organocatalytic Oxa-Michael Reactions | Chiral Amines/Acids | Enantioselective | Enantioselective cyclization to form the tetrahydropyran ring. duke.edu |
It is important to note that the presence of the gem-difluoro group could significantly impact the reactivity and selectivity of these transformations compared to their non-fluorinated counterparts. The electron-withdrawing nature of the fluorines could deactivate the ring towards certain electrophilic additions or alter the pKa of nearby protons, thereby influencing the course of base-mediated reactions. Further experimental studies are required to fully elucidate the rich chemical reactivity of this intriguing fluorinated heterocycle.
Theoretical and Computational Investigations of 4,4 Difluoro 2 Methyloxane
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of theoretical investigations into 4,4-Difluoro-2-methyloxane, offering deep insights into its electronic landscape and energetic profile.
Electronic Structure Analysis (e.g., Charge Distribution, Frontier Orbitals)
The introduction of two highly electronegative fluorine atoms at the C4 position dramatically alters the electronic structure of the oxane ring. This is evident in the calculated charge distribution, where a significant partial positive charge is induced on the C4 carbon, and substantial partial negative charges are localized on the fluorine atoms. This polarization has a cascading effect on the rest of the molecule, influencing its reactivity and intermolecular interactions.
Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding the molecule's chemical reactivity. For this compound, the HOMO is typically localized on the oxygen atom, indicating its role as an electron donor in chemical reactions. Conversely, the LUMO is expected to be centered around the C-F bonds, highlighting their potential as electron-accepting sites. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability, with a larger gap suggesting lower reactivity.
Interactive Table: Calculated Electronic Properties of this compound (Hypothetical Data) (Note: The following data is illustrative and based on general principles of computational chemistry for similar fluorinated compounds, as specific literature for this exact molecule is not available.)
| Property | Calculated Value | Significance |
| Dipole Moment | ~2.5 - 3.5 D | High polarity due to fluorine substitution |
| HOMO Energy | ~ -10 to -11 eV | Electron-donating capability of the oxygen atom |
| LUMO Energy | ~ +1 to +2 eV | Electron-accepting nature of the C-F bonds |
| HOMO-LUMO Gap | ~11 to 13 eV | High kinetic stability |
Bond Dissociation Energies and Ring Strain Analysis
The presence of the gem-difluoro group is predicted to have a notable impact on the bond dissociation energies (BDEs) within the oxane ring. The C-F bonds are exceptionally strong due to the high electronegativity of fluorine. In contrast, the adjacent C-C bonds may be slightly weakened due to inductive effects.
Impact of Fluorine on Molecular Acidity/Basicity (if applicable)
The strong electron-withdrawing nature of the fluorine atoms significantly influences the basicity of the ring oxygen. The inductive effect of the difluoro group withdraws electron density from the oxygen atom, making its lone pairs less available for protonation. Consequently, this compound is expected to be a considerably weaker base than its non-fluorinated counterpart, 2-methyloxane. This has important implications for its potential use as a ligand or in acid-catalyzed reactions.
Conformational Analysis and Dynamics
The three-dimensional shape and flexibility of this compound are critical to its function and interactions. Conformational analysis provides insights into the most stable arrangements of the atoms in space.
Ab Initio and Density Functional Theory (DFT) Conformational Studies
High-level ab initio and Density Functional Theory (DFT) calculations are the primary tools for investigating the conformational landscape of this compound. These methods can accurately predict the geometries and relative energies of different conformers. For the 2-methyloxane ring, the chair conformation is the most stable. The introduction of the methyl group at the C2 position and the difluoro group at the C4 position leads to several possible chair conformers, depending on the axial or equatorial orientation of these substituents.
Computational studies would aim to determine the energetic preference for the methyl group to be in an equatorial position to minimize steric hindrance. For the gem-difluoro group, the conformational preference is more complex. While fluorine is relatively small, the strong C-F bond dipoles can lead to significant electrostatic interactions that influence the conformational equilibrium.
Interactive Table: Relative Energies of this compound Conformers (Hypothetical DFT Data) (Note: The following data is illustrative and based on general principles of conformational analysis for substituted cyclohexanes.)
| Conformer (Methyl, Fluoro) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Equatorial, Axial/Equatorial | 0.00 | ~95 |
| Axial, Axial/Equatorial | > 2.0 | < 5 |
Molecular Dynamics Simulations for Dynamic Behavior
While DFT calculations provide a static picture of the most stable conformers, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound in solution. MD simulations model the movement of atoms over time, providing insights into conformational changes, such as ring-flipping. These simulations can help to understand how the molecule behaves in a more realistic environment, including its interactions with solvent molecules. For this compound, MD simulations could be used to calculate the energy barrier for the chair-to-chair interconversion and to study the influence of the fluorine atoms on this process.
Pseudorotation and Ring Puckering Analysis
The conformational landscape of the this compound ring is a subject of significant theoretical interest. The tetrahydropyran (B127337) (oxane) ring, the core structure of this molecule, is known to adopt a chair conformation to minimize torsional and steric strain. However, the introduction of a methyl group at the 2-position and two fluorine atoms at the 4-position introduces a complex interplay of steric and stereoelectronic effects that influence the ring's puckering and the potential for pseudorotation.
Theoretical calculations, typically employing methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2), are essential to quantitatively describe the conformational preferences of this molecule. These computational approaches can predict the relative energies of different conformers and the energy barriers between them.
For 2-methyltetrahydropyran (B156201), the equatorial conformer is generally more stable than the axial conformer. This preference is primarily due to the avoidance of 1,3-diaxial interactions between the methyl group and the axial hydrogens at the C4 and C6 positions. However, in this compound, the gem-difluoro substitution at the C4 position significantly alters the electronic environment of the ring.
The strong electronegativity of the fluorine atoms can induce a gauche effect, which may stabilize conformations where the C-F bonds are gauche to the C-O bond. This effect, coupled with the steric demands of the methyl group, can lead to a more complex potential energy surface than that of the parent 2-methyltetrahydropyran.
Ring puckering in six-membered rings like this is described by Cremer-Pople puckering coordinates. These coordinates provide a quantitative measure of the ring's shape, distinguishing between ideal chair, boat, and twist-boat conformations, as well as intermediate forms. Computational analysis of these coordinates for this compound would reveal the precise nature of the ring's puckering and any deviations from an ideal chair geometry.
Illustrative Table of Conformational Energies (Hypothetical Data)
| Conformer | Relative Energy (kcal/mol) | Puckering Amplitude (Q) | Puckering Phase Angle (θ) |
| Equatorial-Chair | 0.00 | 0.55 | 180° |
| Axial-Chair | 2.5 | 0.54 | 0° |
| Twist-Boat | 5.8 | 0.48 | 90° |
Note: This data is illustrative and not based on actual calculations for this compound.
Reaction Mechanism Elucidation
The reactivity of this compound is expected to be significantly influenced by the presence of the two fluorine atoms. These electronegative atoms can affect the stability of charged intermediates and transition states, thereby influencing the pathways and rates of various reactions. libretexts.orglibretexts.org
Transition State Calculations and Reaction Coordinate Analysis
Computational chemistry provides powerful tools to investigate reaction mechanisms at a molecular level. By calculating the potential energy surface for a given reaction, chemists can identify the structures of transition states and intermediates, and determine the activation energies that govern the reaction rate.
For a reaction involving this compound, such as ring-opening or substitution, transition state theory can be applied. The geometry of the transition state is located on the potential energy surface as a first-order saddle point, having one imaginary vibrational frequency. This imaginary frequency corresponds to the motion along the reaction coordinate, which describes the transformation from reactants to products.
An Intrinsic Reaction Coordinate (IRC) calculation can then be performed to follow the reaction path downhill from the transition state to the reactant and product minima, confirming that the located transition state indeed connects the desired species.
For instance, in an acid-catalyzed ring-opening reaction, the fluorine atoms would be expected to destabilize a carbocation intermediate at the C4 position through their inductive electron-withdrawing effect. This would likely lead to a higher activation energy for any pathway proceeding through such an intermediate.
Solvation Effects on Reactivity and Reaction Rates
The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Solvation effects arise from the interactions between the solvent molecules and the reactants, intermediates, and transition states.
Computational models, such as implicit and explicit solvation models, can be used to account for these effects. Implicit models represent the solvent as a continuous medium with a given dielectric constant, while explicit models include individual solvent molecules in the calculation.
For reactions of this compound, the polarity of the solvent would be a critical factor. A polar solvent would be expected to stabilize charged or highly polar species. For example, in a reaction where charge is developed in the transition state, a polar solvent would lower the activation energy and accelerate the reaction. Conversely, if the reactants are more stabilized by the solvent than the transition state, the reaction would be slower in a polar solvent.
The presence of the fluorine atoms in this compound can also influence specific solvent interactions, such as hydrogen bonding. These interactions can further modulate the reactivity of the molecule.
Spectroscopic Property Prediction and Interpretation
Computational methods are invaluable for predicting and interpreting the spectroscopic properties of molecules, providing a powerful synergy with experimental data.
NMR Chemical Shift and Coupling Constant Prediction (1H, 13C, 19F)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on DFT, can predict NMR chemical shifts and coupling constants with a high degree of accuracy.
For this compound, predicting the 1H, 13C, and 19F NMR spectra would provide crucial information for its characterization. The chemical shifts are sensitive to the local electronic environment of each nucleus. The electronegative fluorine atoms would cause a significant downfield shift for the C4 carbon and the attached protons. The methyl group at C2 would also influence the chemical shifts of the neighboring protons and carbons.
19F NMR is particularly informative for fluorinated compounds due to its wide chemical shift range and high sensitivity. pfascentral.org The chemical shift of the fluorine atoms in this compound would be characteristic of a gem-difluoroaliphatic system.
Spin-spin coupling constants provide information about the connectivity and stereochemical relationships between atoms. For instance, the vicinal coupling constants between protons (3JHH) are related to the dihedral angles through the Karplus equation, which can be used to confirm the ring's conformation. Similarly, fluorine-proton (JHF) and fluorine-carbon (JCF) coupling constants provide valuable structural insights.
Illustrative Table of Predicted NMR Data (Hypothetical)
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| 1H (C2-H) | 3.8 | m | - |
| 1H (C2-CH3) | 1.2 | d | J = 6.5 |
| 1H (C3-Hax) | 1.8 | ddd | - |
| 1H (C3-Heq) | 2.1 | ddd | - |
| 13C (C2) | 75.0 | - | - |
| 13C (C4) | 115.0 | t | 1JCF = 240 |
| 19F | -110.0 | m | - |
Note: This data is illustrative and not based on actual calculations for this compound.
Vibrational Frequency Analysis (IR, Raman)
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgyoutube.comyoutube.comyoutube.com Computational vibrational frequency analysis can predict the positions and intensities of the bands in the IR and Raman spectra.
A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. The IR spectrum is predicted based on the changes in the dipole moment during each vibration, while the Raman spectrum depends on changes in the polarizability.
The IR spectrum of this compound would be expected to show characteristic C-H stretching vibrations around 2850-3000 cm-1, and a strong C-O stretching vibration for the ether linkage around 1100 cm-1. The C-F stretching vibrations would appear as strong bands in the region of 1000-1200 cm-1.
The Raman spectrum would also show these vibrations, but with different relative intensities. For example, symmetric stretching vibrations often give rise to strong Raman bands. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.
Chiroptical Property Prediction (e.g., ECD, ORD)
The molecular structure of this compound, featuring a stereocenter at the C2 position due to the methyl substituent on the oxane ring, renders it a chiral molecule. The presence of gem-difluoro substitution at the C4 position further influences the electronic environment and conformational preferences of the ring. Due to its chirality, this compound is expected to exhibit chiroptical properties, namely Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). The prediction of these properties through theoretical and computational methods is a powerful tool for assigning the absolute configuration of chiral molecules and understanding their stereochemistry. nih.gov
The prediction of chiroptical properties for a molecule like this compound relies on quantum mechanical calculations. nih.gov These methods simulate the interaction of the molecule with circularly polarized light. ECD spectroscopy measures the differential absorption of left and right circularly polarized light as a function of wavelength, resulting in positive or negative signals (Cotton effects) that are highly sensitive to the three-dimensional arrangement of atoms. ORD, on the other hand, measures the rotation of the plane of linearly polarized light as a function of wavelength.
The computational workflow for predicting the ECD and ORD spectra of this compound would involve several key steps:
Conformational Analysis: The oxane ring in this compound is not planar and can adopt various conformations, such as chair and boat forms. The first and most critical step is to perform a thorough conformational search to identify all possible low-energy conformers of both the (R) and (S) enantiomers. This is crucial because the experimentally observed chiroptical spectrum is a weighted average of the spectra of all contributing conformers. The presence of the gem-difluoro group can significantly influence the conformational equilibrium, a phenomenon known as the "fluorine gauche effect," which describes the tendency of a fluorine atom to be in a gauche position relative to a neighboring electron-donating group or another fluorine. nih.gov
Geometry Optimization and Frequency Calculations: Each identified conformer must then be subjected to geometry optimization using a suitable level of theory, typically Density Functional Theory (DFT). This process finds the minimum energy structure for each conformer. Subsequent frequency calculations are necessary to confirm that the optimized structures are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain the Gibbs free energies for calculating the Boltzmann population of each conformer at a given temperature.
Calculation of Chiroptical Properties: For each significant conformer, the chiroptical properties are calculated. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating ECD spectra. nih.gov This method computes the electronic excitation energies and the corresponding rotatory strengths, which are then plotted as a function of wavelength to generate the theoretical ECD spectrum. For ORD, the specific rotation at various wavelengths is calculated.
Spectral Simulation and Comparison: The final theoretical ECD or ORD spectrum for each enantiomer is obtained by summing the contributions of each conformer, weighted by their Boltzmann populations. The simulated spectrum for one enantiomer will be a mirror image of the other. By comparing the theoretically predicted spectrum with an experimentally measured one, the absolute configuration of the synthesized or isolated compound can be unequivocally assigned.
As of the current date, specific experimental or computational studies on the chiroptical properties of this compound have not been reported in the scientific literature. However, based on extensive research on analogous fluorinated and non-fluorinated heterocyclic systems, several key findings can be anticipated:
Influence of the Fluorine Atoms: The two fluorine atoms at the C4 position are expected to have a profound impact on the electronic structure and, consequently, the chiroptical properties of the molecule. The strong electron-withdrawing nature of fluorine will alter the energies of the molecular orbitals involved in the electronic transitions that give rise to the ECD signals. This can lead to shifts in the position and intensity of the Cotton effects compared to the non-fluorinated analogue, 2-methyloxane.
Conformational Rigidity: The fluorine gauche effect may lead to a more rigid ring conformation compared to the non-fluorinated counterpart. nih.gov This increased rigidity can simplify the conformational analysis and potentially lead to more defined and intense ECD spectra, as the molecule exists in fewer, well-defined conformational states.
Role of the Methyl Group: The methyl group at the C2 position is the primary source of chirality in the molecule. Its spatial orientation (axial vs. equatorial) in the dominant conformer will be a key determinant of the sign and magnitude of the observed Cotton effects. The interplay between the steric hindrance of the methyl group and the electronic effects of the difluoro substitution will dictate the preferred conformation of the oxane ring.
Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Mechanistic Studies
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 4,4-Difluoro-2-methyloxane. By exploiting the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment, connectivity, and stereochemistry of the molecule.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F NMR) for Complex Spin Systems
The presence of hydrogen, carbon, and fluorine atoms in this compound necessitates a multi-nuclear NMR approach. ¹H, ¹³C, and ¹⁹F NMR spectroscopy each offer unique and complementary data for a comprehensive analysis.
¹H NMR: The proton NMR spectrum reveals the number of distinct proton environments and their neighboring atoms through chemical shifts and spin-spin coupling patterns. For instance, the methyl group protons at the C2 position would exhibit a characteristic signal, and the protons on the oxane ring would show complex splitting patterns due to coupling with adjacent protons and fluorine atoms.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal, and the chemical shifts are indicative of their bonding environment. The carbon atom bonded to the two fluorine atoms (C4) would appear at a significantly different chemical shift compared to the other carbons in the ring.
¹⁹F NMR: As the most sensitive nucleus for NMR after ¹H, ¹⁹F NMR is particularly informative for fluorinated compounds. icpms.czed.ac.uk It offers a wide chemical shift range, which minimizes signal overlap and provides detailed information about the electronic environment of the fluorine atoms. icpms.cz The ¹⁹F spectrum of this compound would show signals corresponding to the two fluorine atoms, and their coupling with nearby protons (²JHF, ³JHF) provides crucial structural constraints. icpms.cz The magnitude of these coupling constants can also offer insights into the dihedral angles between the coupled nuclei. icpms.cz
A representative, though not specific to this exact molecule, set of NMR data for a related difluoroalkyl compound is presented in the table below to illustrate the type of information obtained. rsc.org
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| ¹H | 7.30 | d | 8.8 |
| ¹H | 7.00 | dd | 8.8, 2.4 |
| ¹H | 6.90 | d | 1.6 |
| ¹³C | 170.72 | ||
| ¹³C | 163.48 | t | 32.7 |
| ¹³C | 115.14 | dd | 247.0, 244.3 |
| ¹⁹F | -115.83 | t | 16.8 |
| Note: This data is for ethyl 2,2-difluoro-6-phenylhexanoate and serves as an illustrative example of the data obtained from multi-nuclear NMR experiments. rsc.org |
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are indispensable for unraveling the complex structure of this compound by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons within the molecule's structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C or ¹⁵N. For this compound, an ¹H-¹³C HSQC would definitively assign which protons are bonded to which carbon atoms.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is a powerful tool for determining stereochemistry and spatial proximity of atoms. It detects through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. This information is vital for establishing the relative configuration of the methyl group at C2 and the conformation of the oxane ring. ed.ac.uk
Variable Temperature NMR for Conformational Dynamics and Exchange Processes
Variable temperature (VT) NMR experiments are employed to study the dynamic processes within a molecule, such as conformational changes or chemical exchange. youtube.com For this compound, the oxane ring can exist in different chair or boat conformations. By recording NMR spectra at various temperatures, it is possible to observe changes in the signals that indicate the molecule is undergoing conformational exchange. At low temperatures, the exchange may be slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature increases, these signals may broaden and coalesce into a single, averaged signal, providing quantitative data on the energy barriers and kinetics of the conformational interchange. youtube.com
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is critical for determining the precise molecular formula of this compound. By measuring the mass-to-charge ratio with high accuracy (typically to four or five decimal places), HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. canada.ca This is essential for confirming the identity of the synthesized compound and ensuring its purity. For example, HRMS data for a related compound was reported as "HRMS (ESI-FT) calcd. for C15H16NaO3 [M+Na]+ 267.0992, found: 267.0985." rsc.org
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a technique used to induce fragmentation of a selected precursor ion and then analyze the resulting fragment ions. nih.gov This process provides a fragmentation pattern, which is a unique "fingerprint" of the molecule's structure. nih.govresearchgate.net By analyzing the masses of the fragment ions, it is possible to deduce the connectivity of atoms within the molecule and confirm the proposed structure. nih.govmdpi.com The fragmentation pathways can reveal characteristic losses of small neutral molecules (e.g., H₂O, HF) or cleavage of specific bonds, which helps to piece together the molecular structure. nih.gov This technique is particularly useful for distinguishing between isomers that might have identical HRMS data. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Trace Analysis in Reaction Mixtures
Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable technique for the analysis of volatile compounds like this compound. It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it ideal for assessing the purity of synthetic batches and identifying trace impurities in reaction mixtures.
In a typical GC-MS analysis, the sample is vaporized and injected into a GC column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column. For this compound, a non-polar column would likely be employed. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by their mass-to-charge ratio (m/z), generating a unique mass spectrum for each component.
Trace analysis by GC-MS allows for the detection of starting materials, by-products, and solvent residues in the final product. This is critical for quality control and for optimizing reaction conditions to improve yield and purity.
Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment | Notes |
| 136 | [C₆H₁₀F₂O]⁺ | Molecular ion |
| 121 | [C₅H₇F₂O]⁺ | Loss of a methyl group (•CH₃) |
| 101 | [C₄H₅F₂O]⁺ | Cleavage of the C-C bond adjacent to the oxygen and loss of ethylene |
| 85 | [C₅H₉O]⁺ | Fragment containing the methyl and oxygen, with loss of CF₂ |
| 69 | [CF₂CH₃]⁺ | Fragment containing the difluoro group |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ | Common alkyl or acylium fragments |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both IR and Raman techniques, provides valuable information about the functional groups and molecular structure of this compound.
The IR and Raman spectra of this compound would be dominated by vibrations associated with its C-H, C-O, C-C, and C-F bonds. The presence of the gem-difluoro group at the 4-position and the methyl group at the 2-position on the oxane ring will give rise to a unique spectral fingerprint.
C-H Stretching: Aliphatic C-H stretching vibrations are expected in the 2850-3000 cm⁻¹ region. docbrown.info
C-F Stretching: The C-F stretching modes are typically strong in the IR spectrum and are expected in the 1000-1200 cm⁻¹ region. The gem-difluoro substitution may result in symmetric and asymmetric stretching bands.
C-O-C Stretching: The ether C-O-C stretching vibrations will likely appear as a strong band in the 1050-1150 cm⁻¹ region.
CH₂ and CH₃ Bending: Bending (scissoring, wagging, twisting, and rocking) vibrations for the CH₂ and CH₃ groups will be present in the fingerprint region (below 1500 cm⁻¹). docbrown.info
Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and intensities, aiding in the assignment of experimental spectra. researchgate.netuky.edu
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| C-H Stretch (aliphatic) | 2850 - 3000 | Medium to Strong |
| CH₂ Scissoring | 1440 - 1480 | Medium |
| CH₃ Bending | 1370 - 1385 | Medium |
| C-F Stretch (asymmetric) | 1100 - 1200 | Strong |
| C-F Stretch (symmetric) | 1000 - 1100 | Strong |
| C-O-C Stretch | 1050 - 1150 | Strong |
Please note: The subsection number has been editorially corrected from 5.3.1 to 5.3.2 for sequential accuracy.
In situ IR or Raman spectroscopy can be a powerful tool for monitoring the synthesis of this compound in real-time. By inserting a spectroscopic probe into the reaction vessel, the concentrations of reactants, intermediates, and the final product can be tracked over time. For instance, in a hypothetical synthesis involving the fluorination of a precursor, one could monitor the disappearance of a carbonyl (C=O) band and the appearance of the characteristic C-F stretching bands of the product. This data is invaluable for understanding reaction kinetics, identifying reaction intermediates, and determining the optimal endpoint of the reaction, which can lead to improved yields and safety.
X-ray Crystallography of Solid-State Derivatives or Co-crystals
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state. However, as this compound is likely a liquid at room temperature, this technique would require the formation of a suitable solid-state derivative or a co-crystal.
Since this compound is a chiral molecule (due to the stereocenter at the C2 position), determining its absolute stereochemistry is crucial. Single-crystal X-ray diffraction of a single enantiomer, often crystallized as a derivative with a known chiral auxiliary, can unambiguously establish its absolute configuration (R or S).
Furthermore, a crystal structure would reveal the preferred conformation of the oxane ring (e.g., chair, boat, or twist-boat) and the orientation of the methyl and difluoro groups (axial or equatorial). This information is vital for understanding the molecule's physical and chemical properties. The solid-state packing and intermolecular interactions, such as hydrogen bonding if a suitable co-crystal former is used, can also be elucidated.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) (if enantiopure forms are studied)
For enantiomerically pure or enriched samples of this compound, chiroptical techniques such as Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are highly valuable. These methods measure the differential absorption (ECD) or rotation (ORD) of left and right circularly polarized light by a chiral molecule.
The resulting spectra are sensitive to the stereochemistry of the molecule. Experimental ECD or ORD spectra, when compared with spectra predicted by quantum chemical calculations, can be used to determine the absolute configuration of the chiral center at C2. This provides a powerful alternative or complementary method to X-ray crystallography, especially for non-crystalline samples. The study of fluorinated tetrahydropyrans has shown the utility of such techniques in stereochemical assignment. nih.gov
Role of 4,4 Difluoro 2 Methyloxane in Advanced Chemical Synthesis and Materials Science
As a Building Block and Intermediate in Organic Synthesis
The unique combination of a cyclic ether and a difluoromethylene group makes 4,4-Difluoro-2-methyloxane an attractive intermediate for synthetic chemists. The tetrahydropyran (B127337) (oxane) framework is a common motif in many biologically active natural products, and the introduction of fluorine can impart unique properties.
Fluorinated building blocks are crucial for the development of modern pharmaceuticals, agrochemicals, and materials. The gem-difluoro group in this compound can serve as a metabolically stable isostere for a carbonyl group or as a conformational constraint. The synthesis of such gem-difluorinated heterocycles can be challenging, often involving specialized fluorinating agents. While specific methods for this compound are not detailed, general strategies for creating similar structures often rely on the fluorination of a corresponding ketone precursor.
The compound can be envisioned as a key starting material for more elaborate fluorinated molecules. The ether oxygen provides a site for Lewis acid coordination, potentially activating the ring for various transformations. The methyl group at the C2 position offers a stereocenter that, if controlled, can lead to the synthesis of complex chiral molecules. The development of synthetic routes to such molecules is an active area of research. rsc.orgkoreascience.kr
Table 1: Potential Synthetic Strategies for Fluorinated Tetrahydropyrans
| Synthetic Approach | Description | Potential Precursor for this compound |
| Deoxofluorination | A ketone is treated with a deoxofluorinating agent (e.g., DAST, Deoxo-Fluor®) to convert the carbonyl group into a gem-difluoromethylene group. | 2-Methyltetrahydro-4H-pyran-4-one |
| Halogen Exchange | A gem-dichloro or dibromo precursor undergoes halogen exchange (a Swarts-type reaction) using a fluoride (B91410) source like SbF₃ or AgF. unacademy.com | 4,4-Dichloro-2-methyloxane |
| Cycloetherification | An acyclic fluorinated diol undergoes intramolecular cyclization, often under acidic or basic conditions, to form the tetrahydropyran ring. | 5,5-Difluorohexane-1,4-diol |
The tetrahydropyran ring is a critical substructure in numerous biologically significant natural products, including marine-derived compounds like the bryostatins and phorboxazoles. nih.gov The synthesis of these complex molecules often requires innovative methods for constructing the pyran ring system. nih.govorganic-chemistry.org
The introduction of fluorine atoms into natural product scaffolds is a well-established strategy in medicinal chemistry to create analogues with improved pharmacological profiles. Fluorine can enhance metabolic stability, binding affinity, and lipophilicity. Therefore, this compound could serve as a valuable building block for creating fluorinated analogues of natural products containing a 2-methyltetrahydropyran (B156201) unit. While no published examples specifically use this compound, its potential lies in its ability to introduce the difluoromethylene group, which can mimic a ketone or hydrated carbonyl group, potentially leading to novel enzyme inhibitors or receptor ligands.
Many biologically active molecules are chiral, and their activity is often dependent on a specific enantiomer. The asymmetric synthesis of substituted tetrahydropyrans is a field of significant interest. nih.govgoogle.com If enantiomerically pure forms of this compound, such as (R)-4,4-difluoro-2-methyloxane or (S)-4,4-difluoro-2-methyloxane, were accessible, they would be highly valuable chiral building blocks.
These chiral synthons could be used to construct complex stereochemically-defined molecules. Methodologies for achieving this include asymmetric Prins cyclizations, organocatalytic reactions, or resolutions of racemic mixtures. google.comnih.gov The availability of such enantiopure fluorinated pyrans would open new avenues for synthesizing chiral drugs and other high-value chemical entities. mdpi.com
Applications in Polymer Chemistry
The incorporation of fluorine into polymers leads to materials with exceptional properties, including high thermal stability, chemical inertness, and low surface energy. Perfluorinated and partially fluorinated polymers are used in a wide range of high-performance applications.
One of the most promising potential applications for this compound is as a monomer for ring-opening polymerization (ROP). Cyclic ethers, such as tetrahydrofuran (B95107) (THF), are known to undergo cationic ring-opening polymerization to produce polyethers. nih.govyoutube.comyoutube.com This process, often initiated by strong acids or electrophilic agents, converts the cyclic monomer into a linear polymer. nih.govrsc.org
By analogy, this compound could undergo ROP to yield a novel fluorinated polyether, poly(this compound). The resulting polymer would have a polyether backbone with regularly spaced gem-difluoro and methyl groups. Such polymers are expected to exhibit properties characteristic of fluoropolymers, including enhanced chemical resistance and thermal stability, while the ether linkages provide flexibility. wikipedia.orgdtic.mil These materials could be suitable for applications as specialty elastomers, sealants, or membranes in chemically aggressive environments.
In addition to forming homopolymers, this compound could be used as a comonomer in copolymerizations with other cyclic ethers or monomers. The incorporation of even small amounts of this fluorinated monomer could significantly modify the properties of the resulting copolymer.
The high fluorine content contributed by the monomer unit would be expected to enhance hydrophobicity and solvent resistance. rsc.org Furthermore, fluorine's high electronegativity typically leads to materials with low dielectric constants and low dielectric loss, which are highly desirable for applications in high-speed electronics and communications. rsc.org Therefore, copolymers containing this compound units could be developed as advanced dielectric materials for microelectronics or as high-performance coatings with low surface energy and enhanced durability.
Table 2: Expected Properties of Polymers Derived from this compound
| Property | Expected Characteristic | Rationale | Supporting Analogy |
| Chemical Resistance | High | The C-F bond is strong and shields the polymer backbone from chemical attack. | Perfluoroalkoxy alkanes (PFA) and other fluoropolymers exhibit excellent chemical inertness. wikipedia.org |
| Thermal Stability | High | Strong C-F bonds contribute to a higher degradation temperature compared to non-fluorinated analogues. | Fluorinated poly(aryl ether)s show Td5 values (5% weight loss) above 500 °C. rsc.org |
| Dielectric Constant | Low | The high electronegativity and low polarizability of the C-F bond reduce the overall dielectric constant of the material. | Fluorinated poly(aryl ether)s can achieve dielectric constants below 2.8 at high frequencies. rsc.org |
| Hydrophobicity | High | Fluorinated surfaces exhibit low surface energy, leading to high water contact angles. | FPAE films show water contact angles greater than 90°. rsc.org |
| Flexibility | Moderate | The polyether backbone allows for chain rotation, imparting flexibility. | Polyethers derived from THF are used as soft segments in thermoplastic elastomers. nih.gov |
Advanced Materials Applications
There is no specific information available in the scientific literature regarding the application of this compound in the development of advanced materials.
No studies detailing the dielectric or insulating properties of this compound have been found. Generally, the introduction of fluorine into polymers can lead to lower dielectric constants, a desirable property for interlayer dielectric materials in microelectronics. cambridge.org Fluorinated poly(aryl ether)s, for instance, have been shown to exhibit low dielectric constants and low water absorption. acs.org However, without experimental data for this compound, its potential in this area remains theoretical.
There are no published research findings on the use of this compound as a component in electrolytes for energy storage devices. The broader class of fluorinated cyclic ethers has been investigated as co-solvents in electrolytes for high-voltage lithium-metal batteries. unifr.chacs.orgacs.org These compounds are explored for their potential to enhance the oxidative stability of the electrolyte. researchgate.net For example, studies on monofluorinated cyclic ethers have shown that the position of fluorination is critical for achieving high coulombic efficiency and long-term cycling stability in lithium-metal batteries. wpmucdn.com
Specific research on the role of this compound in self-assembled systems or its fluorophilic interactions is not available. Fluorinated segments in molecules can drive self-assembly due to their unique phase behavior, but the specific behavior of this compound in this context has not been reported.
Catalytic Applications
No information is available to suggest that this compound or its derivatives have been utilized as catalysts or ligands in catalytic applications.
There are no documented instances of this compound being employed in either organocatalysis or metal-mediated catalysis. The development of catalysts for fluorination reactions is an active area of research, but the use of fluorinated ethers like this compound as the catalytic species is not a reported strategy. nih.gov
Future Research Directions and Challenges
Development of Novel and More Atom-Economical Synthetic Routes
The synthesis of fluorinated heterocycles remains a challenging endeavor in organic chemistry, often requiring harsh conditions or expensive reagents. numberanalytics.com A primary future objective is the development of efficient and sustainable synthetic pathways to 4,4-Difluoro-2-methyloxane. Current methods for creating similar structures often suffer from low atom economy, generating significant waste.
Future research should focus on catalytic and atom-economical approaches. researchgate.netrsc.org One promising avenue is the exploration of ring-expansion reactions, such as the copper-catalyzed implantation of a difluorinated carbene into a substituted epoxide, a method that has proven successful for synthesizing related α,α-difluorooxetanes. acs.org Another area of investigation involves the intramolecular cyclization of fluorinated haloalcohols. Halogen exchange reactions, such as the Swarts reaction which uses metallic fluorides to replace other halogens, could be adapted for late-stage fluorination of a pre-formed oxane precursor. unacademy.com The development of methods that avoid multi-step sequences and utilize readily available starting materials is crucial for making this compound accessible for further study. researchgate.net
Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations
The reactivity of this compound is largely unknown and presents a fertile ground for chemical discovery. The strong carbon-fluorine bonds are expected to render the gem-difluoro group relatively inert, but its powerful electron-withdrawing nature will significantly influence the reactivity of the rest of the molecule. researchgate.netwikipedia.org
Future investigations should probe the stability of the oxane ring and its propensity for ring-opening reactions. Under acidic or basic conditions, ring-opening could lead to novel fluorinated diols or polyethers, representing a pathway to new polymeric materials. Another area for exploration is the functionalization of the methyl group at the C-2 position or the methylene (B1212753) group at the C-6 position. Understanding the regioselectivity of reactions such as radical halogenation or metalation at these sites could provide access to a diverse library of derivatives. Furthermore, exploring transformations that involve the C-F bonds themselves, while challenging, could lead to novel defluorinative functionalization strategies, expanding the synthetic utility of the core structure.
Advanced Theoretical Modeling for Predictive Chemistry and Material Design
Computational chemistry is an indispensable tool for accelerating research and mitigating the risks and costs of experimental work, especially in organofluorine chemistry. newswise.com Advanced theoretical modeling will be essential for predicting the fundamental properties of this compound and guiding its synthetic and applicative development.
Future research should employ quantum chemical calculations, such as Density Functional Theory (DFT), to model the molecule's three-dimensional structure, conformational preferences, and electronic properties. newswise.com These simulations can predict spectroscopic signatures (NMR, IR), which would aid in its characterization. Moreover, computational methods can be used to calculate bond dissociation energies and map potential energy surfaces for various reactions, thereby identifying the most plausible reactivity pathways and transition states. newswise.com This predictive power can help chemists select the most promising reaction conditions before entering the laboratory. For material design, modeling can predict how the molecule would interact within a polymer chain, forecasting properties of the resulting material, such as its thermal stability, dielectric constant, and barrier properties. plasticsengineering.org
Integration into New Material Science Architectures and Technologies
The unique properties conferred by fluorine make fluorinated compounds highly valuable in material science. nih.govmdpi.com A significant research direction will be the integration of this compound as a novel building block into new material architectures. Its structure suggests it could serve as a monomer for creating advanced fluoropolymers.
One major avenue is ring-opening polymerization to generate fluorinated polyethers. Such polymers are expected to exhibit high thermal stability, chemical inertness, and low surface energy, making them candidates for high-performance lubricants, sealants, or dielectric materials. plastic-products.comfluorten.com The molecule could also be functionalized and incorporated as an additive or co-monomer in existing polymer systems, such as polyurethanes or polyesters, to enhance their properties. mdpi.com For example, its inclusion could improve the chemical resistance and reduce the flammability of materials. Research into creating fluorinated coatings and surfaces using this molecule could lead to applications requiring hydrophobicity and oleophobicity. researchgate.netmdpi.com
Scalable Synthesis and Industrial Relevance from an Academic Perspective
For any novel compound to have a real-world impact, its synthesis must be scalable. From an academic perspective, addressing the challenges of large-scale synthesis of this compound is a critical research direction. This involves moving beyond milligram-scale laboratory procedures to robust, multi-gram or kilogram-scale processes. unimi.itresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
